molecular formula C13H20N4O3S B2667814 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide CAS No. 893726-85-7

2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide

Cat. No. B2667814
CAS RN: 893726-85-7
M. Wt: 312.39
InChI Key: SFWJLGDQJCJPQQ-UHFFFAOYSA-N
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Description

“2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide” is a chemical compound with the CAS Number: 893726-85-7 . It has a molecular weight of 312.39 . The IUPAC name for this compound is 2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetohydrazide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N4O3S/c1-11-2-4-12(5-3-11)21(19,20)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Drug Development

Research on derivatives of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide focuses on their potential as therapeutic agents for various diseases due to their bioactive properties. For instance, derivatives have been evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. This has implications for the treatment of type 2 diabetes and Alzheimer's disease, with some compounds showing promising results in drug discovery and development processes (Abbasi et al., 2018). Similarly, novel piperazine-containing hydrazone derivatives synthesized for their anticholinesterase activities demonstrated significant inhibitory potency, suggesting potential utility in managing conditions related to cholinesterase enzymes (Kaya et al., 2016).

Antimicrobial and Antifungal Activity

Some studies have synthesized new derivatives to explore their antimicrobial and antifungal capabilities. For example, novel pyridine derivatives prepared from 2-amino-substituted benzothiazoles showed considerable antibacterial activity against various strains, highlighting their potential as antimicrobial agents (Patel & Agravat, 2009). Another research synthesized new benzothiazole hydrazide derivatives, investigating their antibacterial and antifungal properties. Although these specific derivatives did not exhibit significant activity, the approach underscores the ongoing search for effective antimicrobial agents using piperazine-based compounds (Al-Talib et al., 2016).

Molecular Docking and In Silico Studies

The bioactivity potential of this compound derivatives has also been supported by molecular docking studies, which help in understanding their interactions at the molecular level. This is crucial for drug design and development, as it enables researchers to predict how these compounds might interact with biological targets (Abbasi et al., 2018).

Safety and Hazards

The safety information available indicates that “2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-11-2-4-12(5-3-11)21(19,20)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWJLGDQJCJPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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